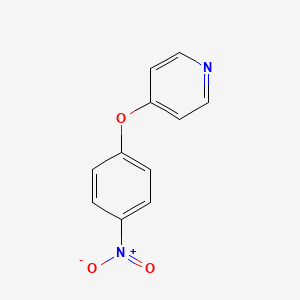

4-(4-Nitrophenoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLPFSUCTGPURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659427 | |

| Record name | 4-(4-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4783-83-9 | |

| Record name | 4-(4-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenoxy)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-nitrophenoxy)pyridine, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on the nucleophilic aromatic substitution (SNAr) pathway, a robust and widely adopted method for this transformation. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and offer insights into the critical parameters that govern reaction success. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to confidently execute and optimize this synthesis.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a nitrophenoxy moiety, imparts unique electronic and steric properties that are leveraged in the design of novel molecules with diverse applications. For instance, derivatives of this compound have been explored as intermediates in the synthesis of potential anticancer agents.[1] The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the introduction of pharmacophores.[2][3][4][5][6] Understanding the efficient synthesis of this scaffold is therefore of paramount importance for advancing research in these fields.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a halopyridine, typically 4-chloropyridine or 4-fluoropyridine, with 4-nitrophenol in the presence of a base.[7][8][9]

Mechanistic Rationale: Why SNAr Works

The SNAr mechanism is a two-step addition-elimination process.[10] The key to the success of this reaction lies in the electronic properties of the pyridine ring and the nature of the leaving group.

-

Activation of the Pyridine Ring: The electron-withdrawing nitrogen atom in the pyridine ring makes the carbon atoms at the 2- and 4-positions (ortho and para) electron-deficient and thus susceptible to nucleophilic attack.[8][9]

-

Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the 4-nitrophenoxide ion (generated in situ by the deprotonation of 4-nitrophenol by a base) on the carbon atom bearing the halogen. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes it.[8]

-

Elimination of the Leaving Group: In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound. The rate of this reaction is often influenced by the nature of the leaving group, with fluoride being an excellent leaving group in SNAr reactions.[10]

The overall reaction can be visualized as follows:

This reaction is analogous to the well-known Williamson ether synthesis, which also proceeds via a nucleophilic substitution mechanism.[11][12][13][14] However, the aromatic nature of the pyridine ring dictates the SNAr pathway rather than the SN2 mechanism typically observed in the Williamson synthesis with alkyl halides.[12][13]

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.00 | 1.50 g | 10.0 mmol |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 10.0 mmol |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.46 g | 25.0 mmol |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), 4-nitrophenol (1.39 g, 10.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).

-

Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Stir the mixture at 120 °C for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford this compound as a pale-yellow solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C.

Characterization Data

| Property | Value |

| Appearance | Pale-yellow solid |

| Yield | Typically 85-95% |

| Melting Point | 108-110 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, 2H), 8.25 (d, 2H), 7.10 (d, 2H), 7.05 (d, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.2, 159.8, 151.0, 144.5, 126.0, 120.5, 110.8 |

Critical Experimental Parameters and Causality

The success of the this compound synthesis is contingent upon several key experimental parameters. Understanding the "why" behind these choices is crucial for troubleshooting and optimization.

Choice of Base

-

Rationale: A base is required to deprotonate the 4-nitrophenol, generating the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a common and effective choice due to its moderate basicity and good solubility in polar aprotic solvents like DMF. Stronger bases like sodium hydride (NaH) can also be used, but they are more hazardous and may lead to side reactions.

Choice of Solvent

-

Rationale: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions.[11] These solvents can effectively solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive. Furthermore, their high boiling points allow the reaction to be conducted at elevated temperatures, which accelerates the reaction rate.

Reaction Temperature

-

Rationale: The reaction is typically heated to increase the rate of reaction. A temperature of 120 °C is a good starting point for the reaction between 4-chloropyridine and 4-nitrophenol. The optimal temperature may vary depending on the specific substrates and solvent used.

Leaving Group

-

Rationale: While 4-chloropyridine is commonly used, 4-fluoropyridine can be a superior substrate in some cases. The high electronegativity of fluorine makes the attached carbon more electrophilic, and the fluoride ion is a good leaving group in the context of SNAr reactions.[10]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and reliable method. By carefully selecting the appropriate base, solvent, and reaction temperature, researchers can consistently achieve high yields of the desired product. This guide has provided a detailed protocol and a thorough explanation of the underlying chemical principles, empowering scientists to confidently utilize this important synthetic transformation in their research and development endeavors.

References

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Arkivoc.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Williamson Ether Synthesis. Cambridge University Press.

- Leaving Groups and Heteroarenes in Nucleophilic Arom

- The Williamson Ether Synthesis. University of Massachusetts.

- Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.

- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug

- Williamson Synthesis. Organic Chemistry Portal.

- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)

- 4-(4-Nitrophenyl)pyridine. PubChem.

- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.

- What are the synthesis methods for 4-nitropyridine n-organide?. Guidechem.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI.

- 4-(4-Nitrophenoxy)aniline synthesis. ChemicalBook.

- 4-(4-Nitrobenzyl)pyridine CAS 1083-48-3. Merck Millipore.

- 4-(4-Nitrobenzyl)pyridine. PubChem.

- Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands.

- Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid.

- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.

- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit

- Effective Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Etched Halloysite Nanotubes@α-Ni(OH)2.

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Williamson Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Structure of 4-(4-Nitrophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, spectroscopic profile, synthesis, and reactivity of 4-(4-Nitrophenoxy)pyridine. Designed for professionals in chemical research and drug development, this document synthesizes foundational knowledge with practical insights to facilitate its application in the laboratory.

Introduction to this compound: A Molecule of Interest

This compound is a diaryl ether distinguished by a pyridine ring linked to a 4-nitrophenyl group through an oxygen atom. This structural arrangement, combining an electron-deficient pyridine ring with an electron-withdrawing nitro-substituted phenyl ring, imparts a unique electronic character that makes it a valuable scaffold in medicinal chemistry and materials science. The pyridine and dihydropyridine systems are foundational in drug design, appearing in numerous therapeutic agents due to their significant influence on pharmacological activity.[1] Pyridine derivatives are integral to the synthesis of a wide range of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory drugs.[2] The phenoxypyridine motif, in particular, is a bioisostere of diaryl ethers and has been incorporated into various bioactive molecules to enhance their biological activities.[3]

Molecular Structure and Identification

The fundamental architecture of this compound is key to understanding its chemical behavior and potential applications.

Core Structural Features

The molecule consists of a pyridine ring ether-linked at its C4 position to the oxygen of a 4-nitrophenol. The IUPAC name for this compound is this compound.

| Identifier | Value | Source |

| CAS Number | 4783-83-9 | [4] |

| Molecular Formula | C₁₁H₈N₂O₃ | [5] |

| Molecular Weight | 216.19 g/mol | [5] |

| SMILES | O=N(=O)c1ccc(Oc2ccncc2)cc1 | [3] |

| InChI Key | WNLPFSUCTGPURU-UHFFFAOYSA-N | [6] |

Conformational Analysis

Caption: Figure 1: 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the nitrophenyl rings.

-

Pyridine Protons: The protons at the 2 and 6 positions (α to the nitrogen) will appear as a doublet downfield, typically in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the nitrogen atom. The protons at the 3 and 5 positions (β to the nitrogen) will appear as another doublet further upfield, likely around δ 6.8-7.2 ppm.

-

Nitrophenyl Protons: The four protons on the 4-nitrophenyl ring will exhibit an AA'BB' system. The protons ortho to the nitro group (and meta to the ether linkage) will appear as a doublet downfield (around δ 8.2-8.4 ppm) due to the strong electron-withdrawing nature of the nitro group. The protons meta to the nitro group (and ortho to the ether linkage) will appear as a doublet at a slightly higher field (around δ 7.0-7.3 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyridine Carbons: The carbon atom attached to the oxygen (C4) will be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) will also be downfield, typically around 150 ppm.[7] The C3 and C5 carbons will appear at a higher field, around 124 ppm.[7]

-

Nitrophenyl Carbons: The carbon attached to the nitro group will be deshielded, as will the carbon attached to the ether oxygen. The other aromatic carbons will appear in the typical aromatic region of δ 110-160 ppm. Quaternary carbons, those not attached to any protons, will generally show weaker signals.[8]

-

Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

C=C and C=N Stretching: A series of bands in the 1450-1640 cm⁻¹ region, characteristic of the pyridine and benzene rings.[9]

-

Nitro Group (NO₂) Stretching: Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[10]

-

C-O-C (Aryl Ether) Stretching: A strong band for the asymmetric C-O-C stretch is expected in the 1200-1275 cm⁻¹ region, and a weaker symmetric stretching band around 1020-1075 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry will likely show a prominent molecular ion peak (M⁺) at m/z 216. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

-

Initial Fragmentation: Cleavage of the ether bond is a likely initial fragmentation pathway. This could lead to the formation of a 4-nitrophenoxy radical and a pyridinium cation (m/z 78) or a 4-nitrophenyl cation and a 4-oxypyridine radical.

-

Loss of NO₂: Another common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), followed by the loss of CO.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its practical application and for the design of new derivatives.

Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of diaryl ethers is the Ullmann condensation or a related nucleophilic aromatic substitution (SₙAr) reaction.[11] For this compound, a plausible and widely used approach involves the reaction of a 4-halopyridine with 4-nitrophenol in the presence of a base.

General Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reactants: 4-Chloropyridine hydrochloride and 4-nitrophenol are the typical starting materials. The hydrochloride salt of 4-chloropyridine is often used due to the instability of the free base.[12]

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the 4-nitrophenol, forming the more nucleophilic phenoxide.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to facilitate the reaction.

-

Temperature: The reaction is generally heated to promote the substitution. Temperatures can range from 80 °C to 150 °C depending on the specific reactants and solvent.

-

Work-up: After the reaction is complete, the mixture is typically cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Caption: Figure 2: A generalized workflow for the synthesis of this compound.

Key Reactivity

The reactivity of this compound is governed by the electronic properties of its constituent rings and the connecting ether linkage.

-

Nucleophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, particularly at the 2- and 6-positions. However, the presence of the electron-donating phenoxy group at the 4-position may modulate this reactivity.

-

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine (NH₂). This transformation is of significant interest in medicinal chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[13] Common reducing agents include:

-

Catalytic hydrogenation (e.g., H₂ over Pd/C).

-

Metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

-

-

Electrophilic Aromatic Substitution: Both aromatic rings are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group.

Relevance in Drug Development

The this compound scaffold holds potential in drug discovery for several reasons:

-

Privileged Scaffold: Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1][14]

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.

-

Modulation of Physicochemical Properties: The introduction of the phenoxypyridine moiety can influence a molecule's lipophilicity, solubility, and metabolic stability.

-

Synthetic Handle: The nitro group provides a convenient point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. The corresponding aniline derivative, obtained after reduction, is a key intermediate for the synthesis of amides, ureas, and other functional groups.

Conclusion

This compound is a molecule with a rich chemical character defined by the interplay of its pyridine and nitrophenyl moieties. Its structure offers multiple avenues for synthetic modification and presents opportunities for interaction with biological systems. This guide has provided a detailed overview of its structural, spectroscopic, and chemical properties to serve as a foundational resource for researchers and scientists in the field. Further exploration of its biological activities is a promising area for future drug discovery and development efforts.

References

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Molbase. (n.d.). 4-(P-NITROPHENOXY)-PYRIDINE. Retrieved from [Link]

-

Angene Chemical. (n.d.). Pyridine, 4-(4-nitrophenoxy)- | 4783-83-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)pyridine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

- Taher, D., Awwadi, F. F., & Kailani, M. H. (2013). 4-(4-Nitrobenzyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1164.

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrobenzyl)pyridine. PubChem. Retrieved from [Link]

- Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.

-

PubChemLite. (n.d.). 4-(4-nitrophenyl)pyridine (C11H8N2O2). Retrieved from [Link]

-

ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

- Sharma, P., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Siddiqui, H. L., & Siddiqui, S. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

- Kurbatov, S. V., Kurbatova, A. S., & Oleinikova, E. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793.

-

ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts and the.... Retrieved from [Link]

- Wang, T., Li, B., & Zhang, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863810.

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine adsorption FT-IR difference spectra under constant pyridine.... Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Nitrobenzyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-(4-Nitrophenyl)pyridine | 4282-45-5 [smolecule.com]

- 6. spectrabase.com [spectrabase.com]

- 7. testbook.com [testbook.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. cscanada.net [cscanada.net]

- 12. researchgate.net [researchgate.net]

- 13. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 14. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

4-(4-Nitrophenoxy)pyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenoxy)pyridine

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic diaryl ether of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Significance

This compound is a bifunctional organic molecule featuring a pyridine ring linked to a 4-nitrophenyl group via an ether oxygen. This unique arrangement of an electron-deficient pyridine ring and a strongly electron-withdrawing nitro-substituted phenyl ring imparts a distinct set of chemical properties and reactivity. The diaryl ether linkage provides a semi-rigid, angled scaffold, while the nitro group and pyridine nitrogen serve as key reactive handles and points for molecular interaction.

This scaffold is particularly relevant in drug discovery, where it serves as a crucial intermediate in the synthesis of targeted therapeutics. For instance, the 4-(nitrophenoxy)pyridine core is recognized as an important basic skeleton for small molecule inhibitors of c-Met, a receptor tyrosine kinase implicated in various malignant tumors[1]. Understanding its chemical characteristics is therefore paramount for its effective utilization in the synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, purification procedures, and analytical methods.

Physicochemical Data

Quantitative data for this compound are presented in Table 1. Experimental values are prioritized, with predicted values noted where applicable.

| Property | Value | Source |

| CAS Number | 4783-83-9 | [2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [2] |

| Molecular Weight | 216.19 g/mol | [2] |

| Appearance | Yellowish crystalline solid (inferred) | |

| Melting Point | 79-81 °C | [2] |

| Boiling Point | 345.0 ± 17.0 °C (Predicted) | [2] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.24 ± 0.10 (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, DMF | [3] |

Spectroscopic Profile

A precise understanding of the spectroscopic signature of this compound is critical for reaction monitoring and final product confirmation.

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct AA'BB' spin systems in the aromatic region (typically δ 7.0-9.0 ppm).

-

The protons on the pyridine ring will appear as two doublets. The protons ortho to the nitrogen (H-2, H-6) will be shifted downfield compared to the protons meta to the nitrogen (H-3, H-5).

-

The protons on the nitrophenyl ring will also present as two doublets. The protons ortho to the nitro group are significantly deshielded and will appear far downfield (in related structures, ~δ 8.3-8.4 ppm), while the protons ortho to the ether linkage will be further upfield (~δ 7.4-7.7 ppm)[1].

-

-

¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each of the unique carbon atoms. The carbon atoms attached to the oxygen and nitrogen, as well as the carbon bearing the nitro group, will be the most deshielded.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include:

-

Strong asymmetric and symmetric N-O stretching vibrations for the nitro group, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively[4].

-

A strong C-O-C asymmetric stretching vibration for the diaryl ether linkage, expected in the 1240-1280 cm⁻¹ region.

-

Aromatic C=C and C-H stretching vibrations around 1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

-

Synthesis and Purification

The most reliable and common method for constructing the diaryl ether linkage in this compound is through a nucleophilic aromatic substitution (SₙAr) reaction, often referred to as an Ullmann-type condensation[5]. This approach leverages the activation of an aryl halide by the electron-withdrawing nitro group or the activation of a halo-pyridine.

Self-Validating Experimental Protocol

This protocol describes the synthesis from 4-chloropyridine hydrochloride and 4-nitrophenol. The causality behind this choice is the high reactivity of the 4-position on the pyridine ring towards nucleophilic attack and the commercial availability of the starting materials.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Expertise Insight: K₂CO₃ is a cost-effective base sufficient to deprotonate the phenol, creating the active nucleophile (4-nitrophenoxide). Anhydrous DMF is used as a polar aprotic solvent to facilitate the SₙAr reaction.

-

-

Reaction: Add 4-chloropyridine hydrochloride (1.05 eq.) to the stirring mixture. Heat the reaction to 120 °C and maintain for 12-24 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. This ensures the reaction is driven to completion.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Validation: Confirm the identity and purity of the product by measuring its melting point (compare to the literature value of 79-81 °C) and acquiring ¹H NMR and IR spectra to validate the structure[2].

Chemical Reactivity and Transformations

The chemistry of this compound is dominated by the reactivity of the nitro group and the pyridine ring. The diaryl ether bond is generally stable under many reaction conditions.

Reduction of the Nitro Group

The most significant and synthetically useful transformation of this molecule is the reduction of the nitro group to a primary amine. This conversion transforms a strongly deactivating group into a strongly activating, nucleophilic amino group, opening up a vast array of subsequent chemical modifications.

-

Catalytic Hydrogenation: This is a clean and efficient method. The compound is dissolved in a solvent like ethanol or ethyl acetate and subjected to hydrogen gas (H₂) in the presence of a catalyst, typically 10% palladium on carbon (Pd/C)[6]. The reaction proceeds under mild conditions and yields the desired 4-(4-aminophenoxy)pyridine with high purity.

-

Metal/Acid Reduction: A classic and robust method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl)[6][7]. This method is often high-yielding and tolerant of other functional groups, though it requires a more rigorous aqueous workup to remove metal salts.

The resulting product, 4-(4-aminophenoxy)pyridine, is a valuable intermediate for synthesizing amides, sulfonamides, and other structures relevant to drug development.

Reactivity of the Pyridine Ring

The nitrogen atom in the pyridine ring retains its basic and nucleophilic character.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution.

-

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide, CH₃I) in an Sₙ2 reaction to form a quaternary pyridinium salt. This introduces a permanent positive charge, significantly altering the molecule's solubility and biological properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related nitroaromatic and pyridine compounds provide a strong basis for safe handling protocols. The GHS classifications for the analogous compound 4-(4-nitrophenyl)pyridine are Acute Toxicity, Oral (Category 3) and Serious Eye Damage (Category 1) [8].

-

Toxicity: Assumed to be toxic if swallowed (H301)[8]. Avoid ingestion and minimize exposure through inhalation or skin contact.

-

Eye Damage: Assumed to cause serious eye damage (H318)[8]. Always wear chemical safety goggles or a face shield when handling the material.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids[2].

References

- Smolecule. (n.d.). Buy 4-(4-Nitrophenyl)pyridine | 4282-45-5.

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Nitrophenyl)pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrobenzyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-[(4-nitrophenyl)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2018). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. Retrieved from [Link]

-

ResearchGate. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-nitrophenyl)pyridine (C11H8N2O2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

BIO Web of Conferences. (2021). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

-

RSC Advances. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

-

MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

-

Chemical Communications. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Retrieved from [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. 4-(P-NITROPHENOXY)-PYRIDINE CAS#: 4783-83-9 [chemicalbook.com]

- 3. 1083-48-3 CAS MSDS (4-(4-Nitrobenzyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Pyridine, 4-[(4-nitrophenyl)methyl]- [webbook.nist.gov]

- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.org [mdpi.org]

- 8. 4-(4-Nitrophenyl)pyridine | C11H8N2O2 | CID 259219 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-(4-Nitrophenoxy)pyridine: A Technical Guide for Researchers

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the versatile chemical intermediate, 4-(4-Nitrophenoxy)pyridine.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 4783-83-9, is a key organic compound featuring a pyridine ring linked to a 4-nitrophenyl group through an ether bond. This molecular architecture makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the distinct electronic nature of the pyridine ring give this molecule unique chemical and physical properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and for predicting its reactivity in further chemical transformations.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Properties

The structural formula of this compound is C₁₁H₈N₂O₃, with a molecular weight of 216.19 g/mol . The molecule's structure is pivotal to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and the nitrophenyl rings.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | Doublet | 2H | H-2', H-6' (Pyridine) |

| ~8.30 | Doublet | 2H | H-3, H-5 (Nitrophenyl) |

| ~7.20 | Doublet | 2H | H-2, H-6 (Nitrophenyl) |

| ~7.00 | Doublet | 2H | H-3', H-5' (Pyridine) |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard NMR prediction software. The exact values may vary depending on the solvent and experimental conditions.

Interpretation:

-

The protons on the pyridine ring (H-2' and H-6') adjacent to the nitrogen atom are expected to be the most deshielded and appear at the lowest field (~8.50 ppm) due to the electron-withdrawing nature of the nitrogen.

-

The protons on the nitrophenyl ring ortho to the nitro group (H-3 and H-5) will also be significantly deshielded, appearing around 8.30 ppm.

-

The protons on the nitrophenyl ring ortho to the ether linkage (H-2 and H-6) are expected around 7.20 ppm.

-

The protons on the pyridine ring meta to the nitrogen atom (H-3' and H-5') are the most shielded among the aromatic protons, appearing at the highest field (~7.00 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule, with their chemical shifts influenced by the electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4' (Pyridine) |

| ~160.0 | C-1 (Nitrophenyl) |

| ~151.0 | C-2', C-6' (Pyridine) |

| ~145.0 | C-4 (Nitrophenyl) |

| ~126.0 | C-3, C-5 (Nitrophenyl) |

| ~120.0 | C-2, C-6 (Nitrophenyl) |

| ~110.0 | C-3', C-5' (Pyridine) |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard NMR prediction software. The exact values may vary depending on the solvent and experimental conditions.

Interpretation:

-

The carbon atom of the pyridine ring attached to the ether oxygen (C-4') is expected to be significantly deshielded.

-

The carbon atom of the nitrophenyl ring attached to the ether oxygen (C-1) will also be downfield.

-

The carbon atoms of the pyridine ring adjacent to the nitrogen (C-2' and C-6') will appear at a lower field.

-

The carbon bearing the nitro group (C-4) will be deshielded.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-130 ppm).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1590-1610 | Strong | Aromatic C=C stretching (Pyridine and Phenyl) |

| 1500-1530 | Strong | Asymmetric NO₂ stretching |

| 1340-1360 | Strong | Symmetric NO₂ stretching |

| 1240-1260 | Strong | Aryl-O-C asymmetric stretching (Ether) |

| 1160-1180 | Medium | C-N stretching (Pyridine) |

| 800-860 | Strong | C-H out-of-plane bending (p-disubstituted phenyl) |

Interpretation:

-

The strong bands for the asymmetric and symmetric stretching of the nitro group are highly characteristic and confirm its presence.

-

A strong absorption band corresponding to the aryl ether C-O stretching is also a key diagnostic feature.

-

Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations of both the pyridine and the nitrophenyl rings.

-

The C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 216 | Molecular ion [M]⁺ |

| 170 | [M - NO₂]⁺ |

| 122 | [O₂NC₆H₄]⁺ |

| 94 | [C₅H₄NO]⁺ |

| 78 | [C₅H₄N]⁺ |

Interpretation:

-

The molecular ion peak at m/z 216 would confirm the molecular weight of the compound.

-

A prominent fragment would likely arise from the loss of the nitro group (NO₂), resulting in a peak at m/z 170.

-

Fragmentation of the ether bond can lead to the formation of the nitrophenoxy radical cation at m/z 122 and the pyridyloxy radical cation at m/z 94.

-

The peak at m/z 78 would correspond to the pyridine radical cation.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The distinct patterns observed in NMR, IR, and Mass Spectrometry are consistent with the proposed chemical structure. This information is crucial for ensuring the quality and purity of the compound in research and development settings, and for understanding its chemical behavior in synthetic applications. Researchers and scientists can utilize this guide as a reliable reference for their work with this important chemical intermediate.

References

-

Capot Chemical Co., Ltd. This compound. [Link]

-

Angene Chemical. Pyridine, 4-(4-nitrophenoxy)-. [Link]

-

Bluecrystal Chemical Co., Ltd. This compound. [Link]

Sources

An In-depth Technical Guide to 4-(4-Nitrophenoxy)pyridine for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of approved therapeutic agents.[1] This guide focuses on a specific derivative, 4-(4-Nitrophenoxy)pyridine (CAS Number: 4783-83-9), a molecule holding considerable potential for drug discovery and development. We will provide a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. Furthermore, we will delve into its prospective applications in medicinal chemistry, supported by an analysis of the established biological significance of its constituent moieties. This document is intended to serve as a technical resource for researchers and scientists engaged in the exploration of novel chemical entities for therapeutic intervention.

Core Identification and Physicochemical Properties

Correctly identifying a compound is the foundational step in any research endeavor. This compound is a distinct chemical entity that can sometimes be confused with its isomer, 4-(4-nitrophenyl)pyridine. It is crucial to use the correct CAS number and IUPAC name to ensure the procurement of the appropriate starting materials and to accurately report research findings.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 4783-83-9 | [2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [2] |

| Molecular Weight | 216.19 g/mol | [2] |

| Boiling Point | 345.0 ± 17.0 °C (Predicted) | N/A |

| Physical Form | Solid | N/A |

| Storage Conditions | 2-8°C, in a dry area | N/A |

Synthesis of this compound

The synthesis of diaryl ethers such as this compound can be approached through several established methodologies in organic chemistry. The two most prominent methods are the Williamson ether synthesis and the Ullmann condensation. Below, we provide a detailed, representative experimental protocol for each approach, explaining the underlying chemical principles.

Representative Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl or aryl halide.[3][4] In the case of this compound, this would involve the reaction of 4-nitrophenoxide with a 4-halopyridine.

Causality of Experimental Choices:

-

Choice of Base: A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to deprotonate the weakly acidic 4-nitrophenol to form the more nucleophilic phenoxide.

-

Choice of Halopyridine: 4-Chloropyridine is often a suitable choice due to its commercial availability and reactivity. 4-Fluoropyridine can also be used and may exhibit higher reactivity in nucleophilic aromatic substitution.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the ionic intermediates and does not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.[5]

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-deficient pyridine ring.

Step-by-Step Methodology:

-

Phenoxide Formation: To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium hydroxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to ensure complete formation of the potassium 4-nitrophenoxide.

-

Nucleophilic Aromatic Substitution: To the resulting phenoxide solution, add 4-chloropyridine hydrochloride (1.0 eq) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 ether to enhance the solubility and reactivity of the phenoxide.[6]

-

Reaction Progression: Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

solubility of 4-(4-Nitrophenoxy)pyridine in different solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Nitrophenoxy)pyridine

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data summary to explain the underlying physicochemical principles that govern its solubility, offering predictive insights and robust experimental protocols for its determination.

Introduction: The Importance of Solubility

This compound is a heterocyclic aromatic ether with a molecular structure that presents unique challenges and opportunities in chemical and pharmaceutical research. Its utility as a synthetic intermediate or a potential bioactive molecule is fundamentally linked to its solubility. Solubility dictates the choice of reaction media, purification methods such as crystallization, and is a critical determinant of bioavailability in drug development. An understanding of how this molecule interacts with different solvents is, therefore, not merely academic but a prerequisite for its effective application.

This guide will first deconstruct the molecule's physicochemical properties to build a theoretical framework for its solubility. Subsequently, it will present detailed, field-proven experimental methodologies for both qualitative and quantitative solubility assessment, empowering researchers to generate reliable data.

Physicochemical Profile of this compound

A molecule's solubility is a direct consequence of its physical and chemical properties. The key parameters for this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 4783-83-9 | Capot Chemical[1] |

| Molecular Formula | C₁₁H₈N₂O₃ | Capot Chemical[1] |

| Molecular Weight | 216.19 g/mol | Capot Chemical[1] |

| Appearance | Solid | AngeneChemical[2] |

| Melting Point | 79-81 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 345.0 ± 17.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 4.24 ± 0.10 | ChemicalBook[3] |

| Storage Temperature | 2-8 °C | AngeneChemical[2] |

Theoretical Solubility Assessment

As of the publication of this guide, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. Therefore, a theoretical assessment based on its molecular structure is the first step in predicting its behavior.

Structural Analysis and the "Like Dissolves Like" Principle

The principle of "like dissolves like" states that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] The structure of this compound can be dissected into three key functional regions:

-

Pyridine Ring: The nitrogen atom in the pyridine ring makes it a polar moiety. Pyridine itself is a polar molecule that is highly soluble in a range of organic solvents and moderately soluble in water.[6] This part of the molecule can act as a hydrogen bond acceptor.

-

Nitro-substituted Phenyl Ring: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The phenyl ring itself is non-polar. A related compound, 4-nitrophenol, is significantly more soluble in polar organic solvents like ethanol and acetone than in water.[7][8]

-

Ether Linkage (-O-): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

Prediction: Based on this composite structure, this compound is predicted to be:

-

Highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and acetone, which can engage in dipole-dipole interactions. A related compound, 4-(4-Nitrophenoxy)aniline, is known to be soluble in acetone.[9]

-

Moderately to highly soluble in polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding with the pyridine nitrogen, ether oxygen, and nitro group oxygens.

-

Slightly soluble to insoluble in non-polar solvents like hexane, as the overall polarity of the molecule will dominate over the non-polar character of the phenyl ring.

-

Slightly soluble in water. While the molecule possesses several polar groups capable of hydrogen bonding, the large, hydrophobic aromatic surface area will likely limit its aqueous solubility.

Advanced Predictive Models

For more sophisticated solvent screening, theoretical models provide quantitative predictions of solubility.

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[2][10] These three parameters can be plotted as coordinates in a 3D "Hansen space." The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it. The distance (Ra) between the solute and solvent in Hansen space is a measure of their affinity.

Caption: Hansen Solubility Parameter (HSP) space.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[11][12] It calculates the chemical potential of a solute in a solvent by considering the interactions of their molecular surfaces. COSMO-RS is an invaluable tool for screening large numbers of solvents to find optimal candidates for a specific solute, often providing good qualitative solvent ranking and reasonable quantitative predictions.[13][14]

Recommended Experimental Protocols

Given the lack of published data, experimental determination is essential. The following protocols provide a robust framework for this task.

Qualitative Solubility Assessment

This initial screening method provides a rapid assessment of solubility in a range of common laboratory solvents.

Caption: Workflow for qualitative solubility determination.

Methodology:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a small, clear glass vial.

-

Solvent Addition: Add 0.5 mL of the test solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is considered "Soluble" (approximate solubility >20 mg/mL).

-

Incremental Addition: If the solid has not completely dissolved, add another 0.5 mL of the solvent (for a total volume of 1.0 mL).

-

Re-mixing and Observation: Vortex again for 30-60 seconds and re-observe.

-

If the solid is now dissolved, it is "Partially Soluble" (approximate solubility is 10-20 mg/mL).

-

If undissolved solid remains, it is "Slightly Soluble" or "Insoluble" (<10 mg/mL).

-

-

Solvent Panel: This procedure should be repeated for a panel of solvents representing different polarity classes (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial (e.g., 20-30 mg). Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study is recommended to confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. A standard calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format. A template for recording experimental results is provided below.

| Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |

Conclusion

While specific published solubility data for this compound is scarce, a thorough analysis of its molecular structure provides a strong predictive framework for its behavior. The compound is anticipated to be most soluble in polar aprotic and polar protic organic solvents and to exhibit limited solubility in water and non-polar hydrocarbons. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to confidently determine the solubility of this compound. The methodologies outlined herein are designed to produce reliable, high-quality data essential for advancing research and development involving this compound.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Solubility of 4-Nitrophenol (C6H5NO3). Solubility of Things.

- 4-(4-Nitrophenyl)pyridine | C11H8N2O2 | CID 259219. PubChem.

- Solubility of Organic Compounds. (2023, August 31). Unknown Source.

- 4-(P-NITROPHENOXY)-PYRIDINE CAS#: 4783-83-9. ChemicalBook.

- Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. NCBI.

- Calculation of properties — COSMO-RS 2025.1 documentation. SCM.

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Process Safety and Environmental Protection.

- Hansen solubility parameter. Wikipedia.

- Hansen Solubility Parameters. hansen-solubility.com.

- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace.

- Application of COSMO-RS Approximation to the Prediction of Physical Properties of Nitro-Compounds: Water Solubility. ResearchGate.

- Pyridine, 4-(4-nitrophenoxy)-|4783-83-9. AngeneChemical.

- Pyridine. Solubility of Things.

- 4-(4-Nitrophenoxy)aniline 6149-33-3 wiki. guidechem.com.

- 4783-83-9 | this compound. Capot Chemical.

Sources

- 1. 4783-83-9 | this compound - Capot Chemical [capotchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 4-(4-Nitrobenzyl)pyridine CAS#: 1083-48-3 [m.chemicalbook.com]

- 4. 20.210.105.67 [20.210.105.67]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. 4-吡啶甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. Reaction of dichloromethane with pyridine derivatives under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Reactivity of the Nitro Group in 4-(4-Nitrophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 4-(4-Nitrophenoxy)pyridine. This molecule presents a unique electronic landscape where the potent electron-withdrawing nature of the nitro group, in conjunction with the electronic characteristics of the pyridine and phenoxy rings, dictates its chemical behavior. The primary reactive pathways discussed are the reduction of the nitro group to an amine and its role in activating the phenoxy ring toward nucleophilic aromatic substitution. This guide offers field-proven insights into the causality behind experimental choices, detailed, self-validating protocols, and authoritative references to support mechanistic claims, serving as a vital resource for professionals in chemical synthesis and drug development.

Introduction: The Electronic Architecture of this compound

This compound is a fascinating molecule from a reactivity standpoint. Its structure incorporates three key components: a pyridine ring, a phenoxy ether linkage, and a para-substituted nitro group. The interplay of the electronic effects of these moieties is critical to understanding its chemical behavior.

-

The Nitro Group as a Potent Electron-Withdrawing Group: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects.[1][2][3] This strong electron-withdrawing capability significantly reduces the electron density of the aromatic ring to which it is attached.[2][4]

-

Activation of the Phenoxy Ring: The placement of the nitro group para to the ether linkage has a profound activating effect on the phenoxy ring. This activation makes the ring susceptible to nucleophilic attack, a reaction that is typically difficult for unsubstituted benzene rings.[5][6]

-

Influence of the Pyridine Ring: The pyridine ring, being an electron-deficient heterocycle, also influences the overall electronic nature of the molecule. The nitrogen atom in the pyridine ring withdraws electron density, particularly from the C-2 and C-4 positions, making them susceptible to nucleophilic attack.[7][8]

This unique combination of electronic factors makes the nitro group in this compound a focal point for chemical transformations, primarily through reduction and by facilitating nucleophilic aromatic substitution.

Primary Reactivity Pathway: Reduction of the Nitro Group

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂).[1][9] This conversion is a cornerstone of organic synthesis, as aromatic amines are crucial intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.[10] The resulting compound, 4-(4-aminophenoxy)pyridine, is a valuable building block in medicinal chemistry.[11][12]

Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[10] The choice of reducing agent and reaction conditions is crucial to ensure the complete reduction to the desired amine and to avoid the formation of side products like azoxy or azo compounds.[9]

Common Reduction Methodologies

Several methods are widely employed for the reduction of aromatic nitro compounds, each with its own advantages and limitations.[13]

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean reaction | Can reduce other functional groups, requires specialized equipment |

| Metal/Acid Reduction | Fe or Zn in acidic media | Mild, tolerant of some functional groups | Stoichiometric amounts of metal, acidic workup |

| Tin(II) Chloride Reduction | SnCl₂ | Mild, good for multifunctional molecules | Generates tin byproducts, potential toxicity concerns |

Experimental Protocol: Catalytic Hydrogenation of this compound

Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency and the clean nature of the reaction.[13][14] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[12][13]

Objective: To reduce the nitro group of this compound to an amino group to synthesize 4-(4-Aminophenoxy)pyridine.

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.

-

Palladium on Carbon (Pd/C) Catalyst: Pd/C is a highly active and selective catalyst for the reduction of aromatic nitro groups.[13][14] The carbon support provides a high surface area for the reaction.

-

Hydrogen Gas: Hydrogen is the reducing agent in this reaction. The pressure is maintained to ensure a sufficient supply of hydrogen for the reaction to proceed to completion.

-

Filtration through Celite: Celite is a diatomaceous earth filter aid that effectively removes the fine particles of the Pd/C catalyst from the reaction mixture.

Step-by-Step Methodology:

-

Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.[10][12]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12] Wash the filter cake with methanol to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The resulting residue can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl ether and petroleum ether, to yield pure 4-(4-Aminophenoxy)pyridine as brown crystals.[12]

Caption: Workflow for catalytic hydrogenation of this compound.

Secondary Reactivity: Nucleophilic Aromatic Substitution (SNA r)

The powerful electron-withdrawing nature of the nitro group also plays a crucial role in activating the phenoxy ring towards nucleophilic aromatic substitution (SNA r).[5][6] In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For this compound, the 4-nitrophenoxy group itself can act as a leaving group.

Mechanistic Principles of SNA r

The generally accepted mechanism for SNA r is a two-step addition-elimination process.[6]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily lost in this step.

-

Leaving Group Departure: The leaving group departs, taking its bonding electrons with it, which restores the aromaticity of the ring and yields the substitution product.

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is essential for stabilizing the negatively charged Meisenheimer complex through resonance.[5][6]

Caption: Generalized mechanism for SNAr on this compound.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

This protocol illustrates a practical application of SNA r followed by nitro group reduction, starting from a related pyridine derivative. The principles are directly applicable to the reactivity of the 4-(4-nitrophenoxy) moiety.[11]

Objective: To synthesize 4-(4-aminophenoxy)pyridine-2-carboxamide, a key intermediate for kinase inhibitors, via an SNA r reaction followed by reduction.[11]

Causality of Experimental Choices:

-

Nucleophilic Aromatic Substitution: A suitable amine nucleophile displaces a leaving group on the pyridine ring, which is activated by the ring nitrogen.

-

Reduction Step: Following the SNA r, the nitro group is reduced to an amine, demonstrating the sequential reactivity.

Step-by-Step Methodology (Conceptual Outline based on related syntheses):

-

SNA r Reaction: React 4-chloro-pyridine derivative with 4-aminophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperature. The base deprotonates the phenol to generate the more nucleophilic phenoxide.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction.

-

Nitro Group Reduction: The intermediate from the SNA r step, which still contains the nitro group, is then subjected to a reduction protocol similar to the one described in Section 2.3.

-

Final Purification: The final product, 4-(4-aminophenoxy)pyridine-2-carboxamide, is purified by chromatography or recrystallization.

Conclusion

The nitro group in this compound is a versatile and highly reactive functional group that dictates the primary chemical transformations of the molecule. Its strong electron-withdrawing properties make it readily susceptible to reduction to an amino group, a fundamental transformation in the synthesis of valuable chemical intermediates. Furthermore, the nitro group's ability to activate the phenoxy ring towards nucleophilic aromatic substitution opens up avenues for further functionalization. A thorough understanding of these reactive pathways, supported by robust and well-designed experimental protocols, is essential for researchers, scientists, and drug development professionals seeking to utilize this compound and related structures in their synthetic endeavors.

References

-

M. A. G. Bergamini, F., Pezzuolo, A., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]

-

Wikipedia. (n.d.). Nitro compound. Available at: [Link]

-

ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. Available at: [Link]

-

PMC - NIH. (2020). A Walk through Recent Nitro Chemistry Advances. Available at: [Link]

-